2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine-5-carbonitrile 2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine-5-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC15799402
InChI: InChI=1S/C6H2ClF3N4/c7-4-2(1-11)3(6(8,9)10)13-5(12)14-4/h(H2,12,13,14)
SMILES:
Molecular Formula: C6H2ClF3N4
Molecular Weight: 222.55 g/mol

2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine-5-carbonitrile

CAS No.:

Cat. No.: VC15799402

Molecular Formula: C6H2ClF3N4

Molecular Weight: 222.55 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine-5-carbonitrile -

Specification

Molecular Formula C6H2ClF3N4
Molecular Weight 222.55 g/mol
IUPAC Name 2-amino-4-chloro-6-(trifluoromethyl)pyrimidine-5-carbonitrile
Standard InChI InChI=1S/C6H2ClF3N4/c7-4-2(1-11)3(6(8,9)10)13-5(12)14-4/h(H2,12,13,14)
Standard InChI Key CWSRLVLXBBKAFU-UHFFFAOYSA-N
Canonical SMILES C(#N)C1=C(N=C(N=C1Cl)N)C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine-5-carbonitrile (molecular formula: C₆H₂ClF₃N₄, molecular weight: 222.55 g/mol) features a pyrimidine ring substituted with amino (-NH₂), chloro (-Cl), trifluoromethyl (-CF₃), and cyano (-CN) groups. This arrangement confers distinct electronic and steric properties, influencing its solubility, stability, and interactions with biological targets.

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular Weight222.55 g/mol
SolubilityPolar organic solvents (e.g., DMSO, EtOH)
Lipophilicity (LogP)Enhanced by -CF₃ group
ReactivityHigh (due to -Cl and -CN substituents)

The trifluoromethyl group significantly increases lipophilicity, improving membrane permeability and metabolic stability. Meanwhile, the chloro and cyano groups facilitate nucleophilic substitution and cyclization reactions, enabling diverse synthetic applications.

Synthesis and Manufacturing

The synthesis of 2-amino-4-chloro-6-(trifluoromethyl)pyrimidine-5-carbonitrile involves multi-step reactions optimized for yield and purity. While detailed protocols are proprietary, general methodologies include:

  • Cyanation: Introduction of the cyano group at the 5-position using potassium cyanide under controlled pH.

  • Halogenation: Chlorination at the 4-position via electrophilic substitution.

  • Trifluoromethylation: Incorporation of the -CF₃ group using trifluoromethylating agents (e.g., TMSCF₃).

Critical parameters such as temperature (typically 80–120°C), solvent choice (polar aprotic solvents like DMF), and catalyst selection (e.g., CuI for cyanation) determine reaction efficiency. Comparative studies of pyrimidine syntheses highlight the importance of stepwise functionalization to avoid side reactions .

Biological Activity and Mechanisms

This compound demonstrates promising pharmacological properties, primarily as an enzyme inhibitor. Key mechanisms include:

Enzyme Inhibition

The compound binds to active sites of enzymes involved in nitrogen metabolism, disrupting catalytic activity. For example, it inhibits dihydrofolate reductase (DHFR), a target in anticancer and antimicrobial therapies. Structural studies suggest that the -CF₃ group enhances binding affinity by forming hydrophobic interactions with enzyme pockets.

Agrochemical Applications

In agrochemicals, the trifluoromethyl group improves pesticidal activity by increasing bioavailability and resistance to environmental degradation. Studies indicate efficacy against Phytophthora infestans, a pathogen responsible for potato blight.

Comparative Analysis with Structural Analogs

The biological and chemical profile of this compound is best understood through comparison with analogs:

Table 2: Comparison of Pyrimidine Derivatives

CompoundSubstituentsKey ActivityLogP
2-Amino-4-chloro-6-(CF₃)-5-CN-Cl, -CF₃, -CNDHFR inhibition, Anticancer2.1
4-Chloro-2-(methylthio)-5-CN-Cl, -SCH₃Kinase inhibition1.8
5-Bromo-2-amino-6-methylpyrimidine-Br, -CH₃Antimicrobial1.5

The trifluoromethyl derivative exhibits superior lipophilicity and target binding compared to methylthio or bromo analogs, underscoring its therapeutic potential.

Research Findings and Applications

Recent studies highlight two major applications:

  • Drug Discovery: As a building block for kinase inhibitors (e.g., VEGFR-2), this compound enables the synthesis of derivatives with nanomolar potency.

  • Material Science: Its thermal stability (-CF₃ group resists oxidation) makes it suitable for high-performance polymers.

Ongoing clinical trials focus on optimizing bioavailability through prodrug formulations, such as ester derivatives for oral administration.

Future Directions

Future research should prioritize:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of substituents to enhance selectivity.

  • Green Synthesis Methods: Developing eco-friendly routes using biocatalysts or microwave-assisted reactions .

  • In Vivo Toxicology: Assessing long-term safety profiles for regulatory approval.

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